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Compound of Interest

Compound Name: 4-(Imidazol-1-yl)phenol

Cat. No.: B155665

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
characterization of 4-(Imidazol-1-yl)phenol, a significant heterocyclic compound in medicinal
chemistry and materials science. The following sections detail its nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols
for these analytical techniques.

Core Spectroscopic Data

The empirical formula for 4-(Imidazol-1-yl)phenol is CoHsN20, with a molecular weight of
160.17 g/mol . The compound typically appears as a powder with a melting point in the range
of 204-206 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-(Imidazol-1-
yl)phenol. The following tables summarize the expected chemical shifts for H and 3C NMR in
a suitable deuterated solvent such as DMSO-ds.

Table 1: *H NMR Spectroscopic Data for 4-(Imidazol-1-yl)phenol
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~9.80 Singlet 1H Phenolic -OH
~8.20 Singlet 1H Imidazole C2-H
~7.70 Singlet 1H Imidazole C4-H
~7.55 Doublet 2H Aromatic C2'-H, C6'-H
~7.10 Singlet 1H Imidazole C5-H
~6.90 Doublet 2H Aromatic C3'-H, C5'-H

Table 2: 3C NMR Spectroscopic Data for 4-(Imidazol-1-yl)phenol

Chemical Shift (8) ppm Assighment
~158.0 Aromatic C4'
~136.0 Imidazole C2
~130.0 Imidazole C4
~129.0 Aromatic C1'
~123.0 Aromatic C2', C6'
~118.0 Imidazole C5
~117.0 Aromatic C3', C5'

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The
solid sample is typically prepared as a KBr pellet for analysis.

Table 3: IR Spectroscopic Data for 4-(Imidazol-1-yl)phenol
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Wavenumber (cm~?) Intensity Assignment
3400 - 3200 Broad O-H stretch (phenolic)

) C-H stretch (aromatic and
3150 - 3000 Medium

imidazole)

1610 Strong C=C stretch (aromatic ring)
1520 Strong C=N stretch (imidazole ring)
1250 Strong C-O stretch (phenol)

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) is used to determine the molecular weight and

fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for 4-(Imidazol-1-yl)phenol

m/z Relative Intensity (%) Assignment

160 100 [M]* (Molecular lon)
131 ~40 [M - CHOJ*

104 ~30 [M - CaHaN2]*

77 ~25 [CeHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

A sample of 4-(Imidazol-1-yl)phenol is dissolved in a deuterated solvent, typically dimethyl
sulfoxide-de (DMSO-ds), to a concentration of approximately 5-10 mg/mL. The solution is then
transferred to a 5 mm NMR tube. *H and 3C NMR spectra are recorded on a 400 MHz or 500
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MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm)
relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

A small amount of 4-(Imidazol-1-yl)phenol (1-2 mg) is finely ground with approximately 100-
200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture
is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed
in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of
4000-400 cm~1.

Mass Spectrometry

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small
amount of the solid sample is introduced into the ion source via a direct insertion probe. The
sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a
beam of 70 eV electrons. This causes ionization and fragmentation of the molecules. The
resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by
a mass analyzer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for a chemical compound like 4-(Imidazol-1-yl)phenol.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-(Imidazol-1-yl)phenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155665#spectroscopic-data-for-4-imidazol-1-yl-
phenol-nmr-ir-msj

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b155665?utm_src=pdf-body-img
https://www.benchchem.com/product/b155665#spectroscopic-data-for-4-imidazol-1-yl-phenol-nmr-ir-ms
https://www.benchchem.com/product/b155665#spectroscopic-data-for-4-imidazol-1-yl-phenol-nmr-ir-ms
https://www.benchchem.com/product/b155665#spectroscopic-data-for-4-imidazol-1-yl-phenol-nmr-ir-ms
https://www.benchchem.com/product/b155665#spectroscopic-data-for-4-imidazol-1-yl-phenol-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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